Naproanilide

Overview

Description

Molecular Structure Analysis

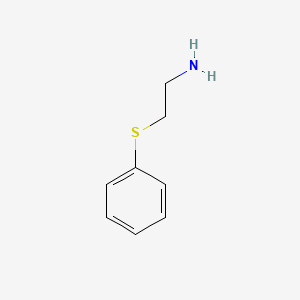

Naproanilide has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The molecule also has a polar surface area of 38 Ų and a molar volume of 241.9±3.0 cm³ .Physical And Chemical Properties Analysis

Naproanilide has a density of 1.2±0.1 g/cm³, a boiling point of 531.8±33.0 °C at 760 mmHg, and a flash point of 275.5±25.4 °C . It has a molar refractivity of 89.2±0.3 cm³ and a polarizability of 35.4±0.5 10^-24 cm³ .Scientific Research Applications

Weed Control in Rice Cultivation

Naproanilide is a selective herbicide that controls annual and perennial broad-leaved weeds in transplanted rice . It has been used extensively in Japan for this purpose .

Germination and Seedling Growth

Studies have shown that Naproanilide can affect the germination and seedling growth of certain plants. For example, it has been found to decrease the germination of hemp sesbania by 57 and 90% at 0.05 and 0.5 mM, respectively .

Pre-emergence Application

When applied pre-emergence (PRE), Naproanilide can decrease the density, plant height, and dry weight of hemp sesbania by 85, 67, and 91%, respectively . This suggests that Naproanilide may have greater activity when applied PRE .

Post-emergence Application

When applied post-emergence (POST), Naproanilide can decrease the density, plant height, and dry weight of hemp sesbania by a maximum of 58, 61, and 82%, respectively . This indicates that Naproanilide also has significant activity when applied POST .

Environmental Impact

Naproanilide seems to be degradable from an environmental standpoint . This is important as it suggests that the use of Naproanilide as a herbicide may not have long-term detrimental effects on the environment .

Ecological Research

Naproanilide has been used in ecological research to study its biodegradability and ecological magnification in various ecosystems . This kind of research can help us understand the impact of herbicides like Naproanilide on the environment .

Safety and Hazards

Naproanilide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Mechanism of Action

Target of Action

Naproanilide is a selective herbicide used for the control of weeds in rice paddy fields . Its primary targets are broad-leaved weeds and annual and perennial Cyperaceous weeds . The compound itself has no herbicidal activity, but its major metabolite, 2-(2-naphthoxy)propionic acid, does .

Mode of Action

Naproanilide works by stimulating RNA synthesis . It is a chiral molecule, and the technical material is an isomeric mixture of the S- and R-isomeric forms . The R-form exhibits the strongest herbicidal activity and is around 8 times more effective than the S-form .

Biochemical Pathways

The metabolic fate of naproanilide was studied using a 14C-labelled compound in a rice paddy model ecosystem . Seven metabolites were identified, including 2-(2-naphthoxy)propionic acid, methyl-2-(2-naphthoxy)propionate, 2-naphthol, 2,3-naphthalenediol, 2,6-naphthalenediol, 2,7-naphthalenediol, and 2-hydroxy-l,4-naphthoquinone .

Pharmacokinetics

It is known that naproanilide is rapidly degraded in flooded soil under both oxidative (aerobic) and reductive (anaerobic) conditions .

Result of Action

The result of Naproanilide’s action is the suppression or killing of susceptible plants such as smallflower umbrellaplant (Cyperus diformis L.) and Japanese ribbon wapato (Sagittaria pygmea Miq.) . The herbicidal efficiency of Naproanilide generally decreases as the growth stages of susceptible weeds advance .

Action Environment

Naproanilide is used in rice paddy fields, and its effectiveness can be influenced by environmental factors such as temperature, soil types, or horizontal movement of irrigated water . Photodegradation is the main degradation pathway in paddy fields .

properties

IUPAC Name |

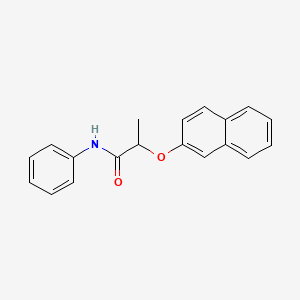

2-naphthalen-2-yloxy-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKTWOXHRYGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058118 | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naproanilide | |

CAS RN |

52570-16-8 | |

| Record name | Naproanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52570-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052570168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2-naphthalenyloxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does naproanilide exert its herbicidal activity?

A1: Naproanilide itself has limited herbicidal activity. Its effectiveness stems from its conversion into 2-(2-naphthoxy)propionic acid (NOP) within plants. This metabolic process is crucial for its herbicidal action. [, , , , ]

Q2: What is the role of 2-(2-naphthoxy)propionic acid (NOP) in naproanilide's mechanism of action?

A2: NOP, a metabolite of naproanilide, is the primary herbicidal agent. While the precise mechanism remains unclear, research suggests NOP might disrupt RNA synthesis in susceptible plants. This disruption leads to abnormal growth patterns and eventually inhibits plant growth. [, , , , ]

Q3: Does naproanilide impact all plant species equally?

A3: No, naproanilide exhibits selective herbicidal activity. It effectively controls broadleaf and cyperaceous weeds in rice paddies while showing tolerance in rice plants. [, , , , ]

Q4: How does naproanilide's selectivity between rice and weeds work?

A4: Research indicates that the selectivity may arise from differences in: * Absorption rates: Rice plants absorb naproanilide at a slower rate than susceptible weeds. [, , ]* Translocation: Rice plants translocate less naproanilide to shoots compared to susceptible species. [, , ]* Metabolic pathways: Rice plants rapidly convert naproanilide into non-phytotoxic metabolites, while susceptible plants accumulate higher levels of the active form, NOP. [, , , ]

Q5: How does naproanilide affect tuber formation in perennial weeds?

A5: Studies on Cyperus serotinus reveal that naproanilide, and specifically its metabolites 2-(2-naphthoxy) propionic acid (M-1) and methyl 2-(2-naphthoxy) propionate (M-2), effectively inhibit tuber initiation. This inhibition might be linked to naproanilide's effect on RNA synthesis within the rhizome, the plant part responsible for tuber development. [, , , ]

Q6: Does the formulation of naproanilide influence its herbicidal efficacy?

A6: Yes, the formulation significantly impacts naproanilide's efficacy. Research highlights that formulations incorporating floating carriers improve naproanilide's release into paddy water, leading to enhanced dispersion and more effective weed control. [, , , ]

Q7: How do environmental factors affect naproanilide's effectiveness?

A7: Environmental factors play a crucial role in naproanilide's performance. Studies reveal that:* Water temperature: Warmer water temperatures enhance naproanilide's release from granules, contributing to greater efficacy. [, ]* Water conductivity: Higher water conductivity reduces naproanilide's release from granules, potentially lowering its effectiveness. []* Sunlight: Naproanilide undergoes photodegradation under sunlight, impacting its persistence in the environment. [, , ]

Q8: How does naproanilide break down in the environment?

A8: Naproanilide is primarily degraded through two main pathways:

- Photodegradation: Sunlight breaks down naproanilide in water. [, , ]

- Microbial Degradation: Soil microorganisms can degrade naproanilide and its metabolite NOP. []

Q9: What are the identified degradation products of naproanilide?

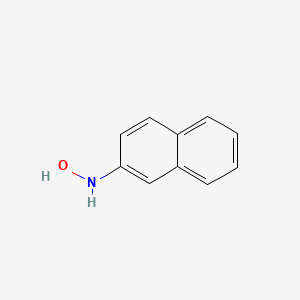

A9: Studies have identified several degradation products of naproanilide, including:* 2-(2-naphthoxy)propionic acid (NOP) [, ]* methyl 2-(2-naphthoxy) propionate (NOPM) []* 2-naphthol [, ]* naphthalenediols [, ]* 2-hydroxy-1, 4-naphthoquinone [, ]

Q10: Does naproanilide pose significant risks to the environment?

A10: Research in a rice paddy model ecosystem indicated that naproanilide exhibits low bioaccumulation potential and relatively rapid degradation, suggesting a lower environmental risk compared to some organochlorine insecticides. []

Q11: How is naproanilide detected and quantified in various matrices?

A11: Several analytical techniques are employed to detect and quantify naproanilide and its metabolites, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection, offers high sensitivity and selectivity for analyzing naproanilide residues in various matrices. [, ]

- Thin-Layer Chromatography (TLC): TLC, combined with spectrophotometric analysis, provides a valuable tool for separating and quantifying naproanilide and its metabolites. []

- Gas Chromatography (GC): GC, equipped with electron capture detectors (ECD), offers a sensitive method for analyzing naproanilide residues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)

![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)

![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)

![1-[(1S,2S,5R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1205022.png)